molecular formula C8H11ClN2O2S B3024554 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide CAS No. 59582-92-2

4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Cat. No.: B3024554
CAS No.: 59582-92-2
M. Wt: 234.7 g/mol
InChI Key: NGFUAIQLURUVMT-UHFFFAOYSA-N
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Description

4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide is a high-value chemical intermediate designed for advanced pharmaceutical and chemical research. This compound integrates a sulfonamide group, a chloropyridine ring, and an isopropyl moiety into a single, versatile scaffold. Its primary research application lies in the exploration and synthesis of novel bioactive molecules, particularly as a key building block for potential sigma receptor ligands . The structural motif of pyridine-sulfonamide is of significant interest in medicinal chemistry. Researchers utilize this scaffold to develop new compounds for investigating a range of central nervous system (CNS) disorders . These potential research applications include studies related to neuropathic pain, multiple sclerosis, psychotic disorders, and neurodegenerative conditions such as Alzheimer's and Parkinson's disease . The specific presence of the isopropyl group on the sulfonamide nitrogen allows for fine-tuning of the molecule's lipophilicity and steric bulk, which are critical parameters in optimizing drug-like properties and target affinity. This product is offered as a research-grade material and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate care, consulting the safety data sheet and adhering to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)8-5-10-4-3-7(8)9/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFUAIQLURUVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441454
Record name 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59582-92-2
Record name 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine-3-sulfonyl chloride with isopropylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine sulfonamides.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and isopropyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Molecular Weight : 234.70 g/mol
  • Storage : Typically stored at room temperature (exact conditions unspecified) .
  • Synthetic Availability : Commercially available as a building block for organic synthesis, with pricing tiers ranging from 50 mg to 1 g .

Structural Features

The compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, where the sulfonamide nitrogen is bonded to an isopropyl group (propan-2-yl).

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide C₈H₁₁ClN₂O₂S Isopropyl at sulfonamide, Cl at pyridine-6 234.70 No explicit bioactivity reported
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide C₁₁H₁₀ClN₃O₂S Pyridin-4-ylmethyl at sulfonamide 283.73 Antimicrobial, tuberculostatic
6-(5-Chloro-2-methylanilino)-N,N-di(propan-2-yl)pyridine-3-sulfonamide C₁₇H₂₂ClN₃O₂S Di-isopropyl, substituted aniline 375.89 Undisclosed (used in synthesis)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phenyl at imide, Cl at phthalimide-3 265.67 Monomer for polyimide synthesis

Functional Group Impact on Properties

  • Pyridin-4-ylmethyl Group: Introduces aromaticity and additional hydrogen-bonding sites, possibly contributing to antimicrobial activity . Di-isopropyl Groups: Increase steric bulk, which may hinder binding to compact active sites but improve metabolic stability .
  • Chlorine Position :
    The 6-chloro substitution on the pyridine ring (vs. hypothetical 4-chloro) likely alters electronic distribution, affecting dipole moments and interaction with biological targets. Computational tools like Multiwfn (for wavefunction analysis) and AutoDock Vina (for molecular docking) could further elucidate these effects .

Biological Activity

4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Target Enzyme: Phosphoinositide 3-Kinase (PI3K)
The primary target of this compound is the enzyme PI3K. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound inhibits PI3K activity, leading to the suppression of the Akt signaling pathway, which is significant for glucose metabolism and apoptosis regulation.

Biochemical Pathways Affected
Inhibition of PI3K by this compound disrupts several downstream signaling pathways, notably affecting cellular functions such as transcription and migration. The modulation of these pathways suggests potential therapeutic applications in cancer treatment where PI3K signaling is often dysregulated.

Pharmacological Properties

Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown activity against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial action .

Anticancer Potential
The compound's ability to inhibit PI3K suggests that it may also possess anticancer properties. Studies have reported that sulfonamides can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy . The specific interactions with neurotransmitter systems further indicate a multifaceted role in modulating cellular responses linked to cancer progression.

Table 1: Biological Activity Summary

Activity Type Target/Pathway Effect References
AntimicrobialVarious bacterial strainsInhibition of bacterial growth
AnticancerPI3K/Akt signaling pathwayInduction of apoptosis
Neurotransmitter InteractionAcetylcholine and serotonin systemsModulation of neuronal activity

Case Studies and Experimental Data

In a study focused on the synthesis and biological evaluation of related sulfonamide compounds, researchers conducted assays to determine the inhibitory effects on PI3K. The results indicated that modifications in the sulfonamide structure could enhance binding affinity and inhibitory potency against PI3Kα kinase, with implications for developing more effective cancer therapeutics .

Another study explored the compound's effects on gastric smooth muscle preparations from rats. The findings suggested that it could act as a vasodilator by influencing nitric oxide synthesis, which may have cardiovascular implications. This highlights the compound's versatility beyond antimicrobial and anticancer applications.

Q & A

Q. Table 1. Synthetic Conditions for Sulfonamide Derivatives

StepReagents/ConditionsYieldKey Reference
Sulfonylation4-Chloropyridine, isopropylamine, −20°C → RT54–72%
Purificationn-propanol recrystallization>95% purity

Q. Table 2. Computational Parameters for Multiwfn Analysis

ParameterValueApplication
Grid Size0.1 ÅESP Mapping
BCP Threshold (ρ)0.2 e·Å⁻³Bond Topology
NBO Cutoff0.5 eVOrbital Contributions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
Reactant of Route 2
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4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

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